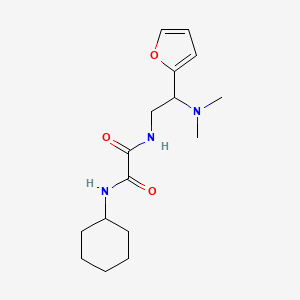

8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide” is a chemical compound. It belongs to the class of quinolines, which are nitrogen-containing bicyclic compounds . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide” would require more specific data.Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The specific structure of 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide may interact with various biological targets involved in cancer progression. For instance, similar quinoline-based compounds have been designed to be potent anti-cancer agents against breast, lung, and CNS tumors . The electron-donating and electron-withdrawing groups in these compounds can be modified to enhance their therapeutic efficacy.

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal applications of quinoline derivatives are well-documented. The hydroxyquinoline nucleus, a part of our compound of interest, exhibits significant antimicrobial activity. This makes it a valuable candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .

Neuroprotective Agents

Quinoline derivatives are known to act as iron-chelators, which can be beneficial in neurodegenerative diseases like Alzheimer’s. The chelation of iron by these compounds can reduce oxidative stress in the brain, providing a neuroprotective effect. The compound could potentially be used to develop drugs that mitigate the effects of neurodegeneration .

Enzyme Inhibition

The structural flexibility of quinoline derivatives allows them to inhibit a variety of enzymes. For example, they can inhibit 2OG-dependent enzymes, which are involved in numerous physiological processes. The inhibition of these enzymes by quinoline derivatives can be leveraged to treat diseases where such enzymes are dysregulated .

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of viral infections. The compound “8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide” could be explored for its efficacy against viruses, including HIV, by acting as an inhibitor of viral enzymes or as a disruptor of viral entry into cells .

Chemotherapeutic Drug Development

The pharmacophore properties of quinoline make it an excellent candidate for chemotherapeutic drug development. Its ability to bind to various biological targets can be harnessed to create drugs with high specificity and low toxicity. The compound could be used as a building block for developing novel chemotherapeutic agents .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various biological targets, contributing to their wide range of pharmacological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Future Directions

properties

IUPAC Name |

8-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-12-5-1-4-10-13(12)18-8-11(14(10)20)15(21)19-9-3-2-6-17-7-9/h1-8H,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFIPTDTNUKVCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2765911.png)

![N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765916.png)

![3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2765920.png)